Des-(2-hydroxyethyl)opipramol Dihydrochloride
Overview
Description
Des-(2-hydroxyethyl)opipramol Dihydrochloride is a derivative of opipramol, a tricyclic antidepressant and anxiolytic agent. Opipramol is known for its thymoleptic, neuroleptic, and tranquillizing properties. This compound is formed by the protonation of both nitrogen atoms within the piperazine unit, resulting in a chair-type conformation for the diazacyclohexane ring .
Preparation Methods
The synthesis of Des-(2-hydroxyethyl)opipramol Dihydrochloride involves multiple steps, starting from the basic structure of opipramol. The preparation typically includes:
Synthetic Routes and Reaction Conditions: The synthesis begins with the formation of the iminostilbene core, followed by the introduction of the piperazine side chain. The final step involves the removal of the 2-hydroxyethyl group and the formation of the dihydrochloride salt.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity.
Chemical Reactions Analysis
Des-(2-hydroxyethyl)opipramol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Des-(2-hydroxyethyl)opipramol Dihydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tricyclic antidepressants and their derivatives.
Biology: The compound is studied for its effects on various biological systems, particularly its anxiolytic and antidepressant properties.
Medicine: Research focuses on its potential therapeutic applications in treating anxiety and depression, as well as its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of Des-(2-hydroxyethyl)opipramol Dihydrochloride involves its interaction with sigma receptors, particularly the sigma-1 receptor. This interaction leads to the modulation of neurotransmitter systems, resulting in anxiolytic and antidepressant effects. The compound does not act as a monoamine reuptake inhibitor, which distinguishes it from other tricyclic antidepressants .
Comparison with Similar Compounds
Des-(2-hydroxyethyl)opipramol Dihydrochloride can be compared with other similar compounds, such as:
Opipramol: The parent compound, known for its anxiolytic and antidepressant properties.
Imipramine: Another tricyclic antidepressant with a similar structure but different mechanism of action.
Perphenazine: A tricyclic antipsychotic with a piperazine side chain similar to that of opipramol.
Uniqueness: This compound is unique due to its specific interaction with sigma receptors and its distinct pharmacological profile.
Biological Activity
Des-(2-hydroxyethyl)opipramol dihydrochloride is a derivative of opipramol, a tricyclic compound known for its anxiolytic and antidepressant properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Chemical Structure and Properties
This compound features a tricyclic structure similar to other antidepressants but includes a 2-hydroxyethyl side chain. This modification is crucial for its interaction with various biological targets, particularly sigma-1 receptors, which play a role in neuroprotection and modulation of neurotransmitter systems.
The primary mechanism of action for this compound involves its affinity for sigma-1 receptors. These receptors are implicated in several neurobiological processes, including:
- Neurotransmitter Modulation : Sigma-1 receptor activation influences the release of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.
- Neuroprotection : By modulating calcium homeostasis and reducing oxidative stress, sigma-1 receptor activation contributes to neuronal survival under stress conditions.
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Anxiolytic Effects : Clinical studies have demonstrated that opipramol derivatives can alleviate anxiety symptoms without the sedative effects commonly associated with benzodiazepines .
- Antidepressant Activity : While primarily used for anxiety disorders, some studies suggest that des-(2-hydroxyethyl)opipramol may also possess antidepressant properties, potentially making it effective for patients with comorbid anxiety and depression .
In Vitro Studies
Research indicates that this compound has significant effects on human adipocytes, where it exhibits antilipolytic properties. Unlike other psychoactive drugs, it does not impair insulin-mediated glucose uptake while inhibiting lipolysis induced by β-adrenergic agonists . This unique profile suggests potential applications in managing metabolic side effects associated with other psychotropic medications.
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy of opipramol and its derivatives:
- Controlled Study of Opipramol : A study comparing opipramol with chlordiazepoxide reported favorable outcomes in treating anxiety disorders. Participants receiving opipramol showed significant improvements in anxiety and psychosomatic symptoms compared to those on placebo .
- Long-term Efficacy : A longitudinal study indicated that patients treated with opipramol experienced sustained relief from anxiety symptoms over extended periods, suggesting its potential as a long-term treatment option .
Comparative Analysis
Compound | Mechanism of Action | Primary Use | Notable Effects |
---|---|---|---|
Des-(2-hydroxyethyl)opipramol | Sigma-1 receptor agonist | Anxiety disorders | Anxiolytic, antilipolytic |
Opipramol | Sigma-1 receptor agonist | Anxiety and depression | Mild sedative effect |
Imipramine | Serotonin-Norepinephrine reuptake inhibitor | Depression | Antidepressant, can cause sedation |
Properties
IUPAC Name |
11-(3-piperazin-1-ylpropyl)benzo[b][1]benzazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-3-8-20-18(6-1)10-11-19-7-2-4-9-21(19)24(20)15-5-14-23-16-12-22-13-17-23/h1-4,6-11,22H,5,12-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIIIUHZIHOHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347790 | |
Record name | 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-38-7 | |
Record name | 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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